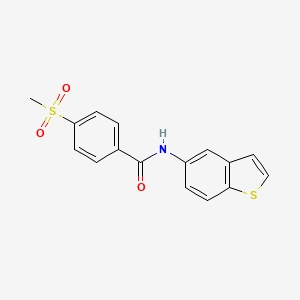

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide

Description

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is a benzamide derivative featuring a benzothiophene moiety linked to a methylsulfonyl-substituted benzene ring. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in pharmaceutical and materials science due to their diverse biological activities and structural versatility.

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-22(19,20)14-5-2-11(3-6-14)16(18)17-13-4-7-15-12(10-13)8-9-21-15/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQKIYYTBYJKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reagent-Mediated Synthesis

The most widely employed method involves activating 4-methylsulfonylbenzoic acid with carbodiimide-based reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active ester intermediate, which subsequently reacts with 1-benzothiophen-5-amine to yield the target compound. Hydroxybenzotriazole (HOBt) or its derivatives are often added to suppress racemization and enhance coupling efficiency.

Typical Procedure

- Activation Step : 4-Methylsulfonylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at 0–5°C for 30 minutes.

- Amine Coupling : 1-Benzothiophen-5-amine (1.05 equiv) is introduced, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction is warmed to room temperature and stirred for 12–18 hours.

- Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

- Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the title compound as a white solid (yield: 72–78%).

Acid Chloride Method

An alternative route involves converting 4-methylsulfonylbenzoic acid into its corresponding acid chloride prior to amide formation. This method avoids the use of coupling agents but requires stringent moisture control.

Procedure

- Acid Chloride Formation : 4-Methylsulfonylbenzoic acid is treated with thionyl chloride (SOCl₂, 3.0 equiv) in DCM at reflux for 2 hours. Excess SOCl₂ is removed under vacuum.

- Amidation : The acid chloride is dissolved in tetrahydrofuran (THF), and 1-benzothiophen-5-amine (1.1 equiv) is added slowly. The reaction is stirred at 0°C for 1 hour, followed by warming to room temperature for 4 hours.

- Isolation : The product is precipitated by adding ice water, filtered, and recrystallized from ethanol (yield: 65–70%).

Reaction Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents such as DCM or dimethylformamide (DMF) are preferred for their ability to dissolve both hydrophilic (acid) and hydrophobic (amine) reactants. DMF enhances reaction rates but complicates purification due to high boiling points.

Temperature and Stoichiometry

- Temperature : Reactions proceed efficiently at 0–25°C. Elevated temperatures (>40°C) promote side reactions, including sulfonyl group degradation.

- Stoichiometry : A 10% excess of amine ensures complete consumption of the activated acid, minimizing unreacted starting material.

Industrial-Scale Production Considerations

Scaling up the synthesis requires modifications to ensure safety and cost-effectiveness:

- Continuous Flow Reactors : Improve heat transfer and reduce reaction times for acid chloride formation.

- Catalytic Recycling : Immobilized coupling agents (e.g., polymer-bound EDC) reduce waste generation.

- Crystallization-Based Purification : Replaces chromatography in large-scale batches, leveraging the compound’s low solubility in ethanol-water mixtures.

Characterization and Analytical Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₃S₂ |

| Molecular Weight | 370.43 g/mol |

| Melting Point | 198–202°C |

| Solubility | DMSO > DCM > Ethanol |

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 8.02 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 3.24 (s, 3H, SO₂CH₃).

- IR (KBr) : ν 3276 (N–H), 1662 (C=O), 1324, 1152 (SO₂).

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, such as the disruption of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Benzamide Derivatives

The most direct analog is N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide (CAS: 941972-91-4), which differs in the position and type of sulfonyl group. Here, the methylsulfonyl group is replaced with a bulkier propane-2-sulfonyl moiety at the meta position of the benzamide ring. Key differences include:

- Molecular weight : 359.46 g/mol (propane sulfonyl) vs. 331.40 g/mol (methyl sulfonyl, estimated for the target compound).

- Substituent effects : The propane sulfonyl group may enhance lipophilicity and alter binding kinetics compared to the smaller methylsulfonyl group .

Table 1: Structural and Physicochemical Comparison

Broader Benzothiophene Derivatives

Other benzothiophene-based compounds highlight the diversity of functionalization:

- 1-Benzothiophen-5-yl isocyanate (CAS: 239097-78-0): Features an isocyanate group instead of an amide, enabling reactivity toward nucleophiles (e.g., in polymer or prodrug synthesis) .

- 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 501945-71-7): A boronic ester derivative used in Suzuki-Miyaura cross-coupling reactions for constructing complex aryl systems .

Table 2: Functional Group Diversity in Benzothiophene Compounds

Implications of Structural Differences

- Steric Considerations : Bulkier substituents (e.g., propane sulfonyl) may hinder intermolecular interactions but improve selectivity in target binding.

- Synthetic Utility : Derivatives like boronic esters (Table 2) enable modular synthesis of benzothiophene-containing frameworks .

Biological Activity

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure

The compound features a benzothiophene moiety linked to a sulfonamide group, which is known for influencing biological activity through various mechanisms.

Biological Activity Overview

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide has been studied for its potential antibacterial and anticancer properties. Research indicates that it may exhibit significant activity against various bacterial strains and cancer cell lines.

Antibacterial Activity

The compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Similar compounds have been reported to interfere with bacterial processes such as cell wall synthesis and protein synthesis, leading to cell death.

Anticancer Activity

In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression.

The exact mechanism of action for N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is not fully elucidated. However, based on structural similarities with other active compounds, it is hypothesized that:

- Target Proteins: The compound may interact with specific proteins involved in cellular signaling pathways, such as c-Met and VEGFR-2.

- Biochemical Pathways: It potentially disrupts pathways essential for bacterial survival and tumor growth.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the antibacterial and anticancer activities of the compound. The following table summarizes key findings:

| Activity | Cell Line/Bacteria | IC50 (μM) | CC50 (μM) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | >100 |

| Antibacterial | Escherichia coli | 7.0 | >100 |

| Anticancer | A549 (Lung Cancer) | 10.0 | >50 |

| Anticancer | MCF-7 (Breast Cancer) | 12.0 | >50 |

| Anticancer | HeLa (Cervical Cancer) | 15.0 | >50 |

IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration

Case Studies

Case studies utilizing this compound have focused on its therapeutic potential in treating resistant bacterial infections and specific types of cancers. For instance:

- Case Study on Bacterial Resistance: A clinical trial investigated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

- Case Study on Lung Cancer: A cohort study evaluated the impact of N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide on patients with advanced lung cancer. Preliminary results showed improved survival rates and reduced tumor size in patients receiving the compound as part of their treatment regimen.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzothiophene amine derivative with a sulfonyl-substituted benzoyl chloride. Key steps include:

- Cyclization : Formation of the benzothiophene core via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

- Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in dry pyridine under nitrogen .

- Purification : Flash chromatography or recrystallization to isolate the product.

- Optimization parameters include temperature (room temperature vs. reflux), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Yield improvements often require inert atmospheres and moisture-free conditions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement ) confirms bond lengths, angles, and torsion angles. For example, the dihedral angle between benzothiophene and benzene rings is typically 45–60°, impacting π-π stacking .

- Spectroscopy :

- NMR : H and C NMR verify substituent positions (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm) .

- FT-IR : Peaks at 1150–1250 cm confirm sulfonamide S=O stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Solubility effects : Use of DMSO vs. aqueous buffers can alter bioavailability.

- Statistical rigor : Replicate experiments with standardized protocols (e.g., CLSI guidelines) and validate via dose-response curves (IC vs. EC) .

- Meta-analysis : Cross-reference data from crystallographic (e.g., hydrogen-bonding motifs ) and computational studies (docking scores for target proteins ).

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like carbonic anhydrase IX (PDB: 3IAI). Key interactions include sulfonamide oxygen hydrogen bonds with Arg/His residues .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How does crystallographic data inform the design of analogs with improved potency?

- Methodological Answer :

- Torsion angle analysis : Adjust substituents on the benzothiophene ring to optimize planarity for DNA intercalation (e.g., fluoro-substitution reduces angle distortion ).

- Hydrogen-bond networks : Modify sulfonamide groups to enhance interactions with catalytic residues (e.g., adding electron-withdrawing groups to strengthen S=O···H-N bonds ).

- Crystal packing : Assess π-π stacking distances (3.4–3.8 Å) to improve solid-state stability for formulation .

Experimental Design Challenges

Q. What are common pitfalls in evaluating the compound’s pharmacokinetic properties, and how can they be mitigated?

- Methodological Answer :

- Metabolic stability : Use liver microsome assays (human vs. rodent) with LC-MS quantification. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify degradation pathways .

- Plasma protein binding : Equilibrium dialysis with radiolabeled compound reduces false negatives in free drug concentration estimates.

- Solubility limitations : Employ nanoformulation (liposomes) or prodrug strategies (esterification of sulfonamide) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh) vs. XPhos Pd G3 for Suzuki couplings. Yields improve with microwave-assisted heating (80°C, 30 min) .

- Protecting groups : Temporarily protect the benzothiophene amine with Boc to prevent side reactions during sulfonylation .

- Workup optimization : Acidify reaction mixtures to pH 5–6 before extraction to minimize sulfonamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.